Propyl 2-hydroxybut-3-enoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

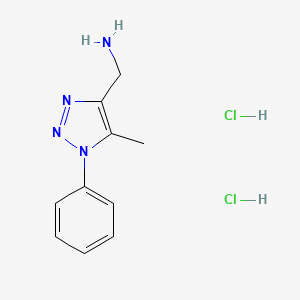

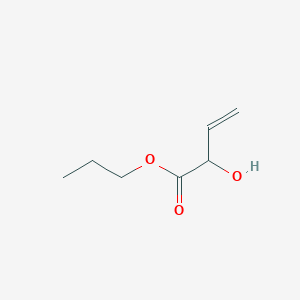

Propyl 2-hydroxybut-3-enoate is a chemical compound with the molecular formula C7H12O3 . It is also known by its CID 76183453 .

Synthesis Analysis

Methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate, MVG) has recently become obtainable from Sn catalysed cascade reactions of mono- and disaccharides . A catalytic benign transesterification method for the synthesis of MVG ester derivatives of trimethylolpropane (TMP) and pentaerythritol (PE) has been reported .Molecular Structure Analysis

The molecular structure of Propyl 2-hydroxybut-3-enoate is represented by the formula C7H12O3 .Chemical Reactions Analysis

Methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate, MVG) has been shown to have several options for chemical transformations . It has been used in a catalytic benign transesterification method for the synthesis of MVG ester derivatives of trimethylolpropane (TMP) and pentaerythritol (PE) .Physical And Chemical Properties Analysis

The physical and chemical properties of Propyl 2-hydroxybut-3-enoate include its molecular weight, which is 144.17 . More detailed properties such as melting point, boiling point, and density can be found in specialized chemical databases .科学研究应用

Synthesis of Bio-based Polymers

Propyl 2-hydroxybut-3-enoate can be used as a monomer in the synthesis of bio-based polymers. Its vinyl group allows for polymerization, creating materials with potential uses in biodegradable plastics, fibers, and elastomers. This aligns with the global push towards sustainable materials derived from renewable resources .

Organic Synthesis Intermediates

The compound serves as an intermediate in organic synthesis, particularly in the production of fine chemicals. Its ester and hydroxyl functionalities make it a versatile building block for synthesizing a variety of organic compounds, including pharmaceuticals and agrochemicals .

Catalysis Research

In catalysis, Propyl 2-hydroxybut-3-enoate’s multiple functional groups make it an interesting candidate for studying transesterification reactions. Researchers can explore novel catalytic systems and reaction conditions to optimize the conversion of this compound into valuable ester derivatives .

Analytical Chemistry

Due to its unique structure, Propyl 2-hydroxybut-3-enoate can be used in analytical chemistry as a standard or reference compound in chromatography and mass spectrometry. It helps in the identification and quantification of similar compounds in complex mixtures .

Renewable Chemical Platform

As a renewable chemical platform, this compound can be derived from biomass sources, such as sugars, through catalytic processes. It represents a shift towards bio-based chemicals that reduce reliance on fossil fuels and decrease carbon footprint .

Material Science

In material science, Propyl 2-hydroxybut-3-enoate can be used to modify the properties of materials. For instance, it can be incorporated into coatings, adhesives, and sealants to improve their performance characteristics, such as adhesion, flexibility, and resistance to environmental factors .

未来方向

属性

IUPAC Name |

propyl 2-hydroxybut-3-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-5-10-7(9)6(8)4-2/h4,6,8H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOFTQQVQCGPET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-hydroxybut-3-enoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone](/img/structure/B2910787.png)

![(1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2910789.png)

![N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910795.png)

![Ethyl 4-[[2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2910801.png)

![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-ethyl-2-[(Z)-ethylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2910804.png)

![ethyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2910805.png)

![4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2910806.png)

![Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2910808.png)